![molecular formula C16H19NO B13253478 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine
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Overview
Description
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a phenylethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine typically involves the reaction of 1-phenylethanol with 4-bromoacetophenone under basic conditions to form the intermediate 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of various substituted phenylethoxy derivatives.
Scientific Research Applications
Scientific Research Applications of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine Hydrochloride
This compound hydrochloride, also known by its CAS number 1955554-76-3, is a chemical compound with diverse applications in scientific research. This compound features an ethanamine backbone with a phenylethoxy group, which is significant for its interaction with biological targets. The molecular formula is C17H22ClNO, and it exhibits properties such as solubility in various solvents and stability under physiological conditions.
Areas of Application
- Chemistry Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
- Biology Studied for its effects on neurotransmitter systems and its potential role in modulating biological pathways.
- Medicine Investigated for its antidepressant and anxiolytic properties, making it a candidate for treating mood disorders.
- Industry Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Research indicates that this compound hydrochloride may influence several biological pathways:
- Receptor Interaction: Preliminary studies suggest that the compound interacts with adrenergic receptors, potentially influencing neurotransmitter release and neuronal signaling.
- Antiproliferative Activity: It has been noted for its antiproliferative effects on various cancer cell lines, indicating a possible role in cancer therapy.
Antiproliferative Effects
A series of in vitro experiments have demonstrated the antiproliferative effects of this compound on different cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.022 | Inhibition of tubulin assembly |
MCF-7 | 0.035 | Disruption of microtubule dynamics |
A431 | >1 | Non-selective inhibition |
H1975 | 0.126 | EGFR WT sparing activity |
Case Studies
- Study on HeLa Cells: This study demonstrated that the compound significantly inhibited cell proliferation at low concentrations, suggesting potent anticancer properties. Live-cell imaging confirmed alterations in microtubule dynamics leading to mitotic delay and apoptosis.
- EGFR Inhibition: Research focusing on lung cancer cell lines revealed that the compound exhibited selective inhibition of mutant EGFR variants while sparing wild-type EGFR, marking it as a potential candidate for targeted therapy in non-small cell lung cancer.
Mechanism of Action
The mechanism of action of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters. As an SNRI, it inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and improved mood and anxiety regulation.
Comparison with Similar Compounds
Similar Compounds
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one: A closely related compound with a ketone functional group instead of an amine.
1-[4-(1-Hydroxyethyl)phenyl]ethanol: Another similar compound with a hydroxyl group instead of an amine.
1-(4-Methoxyphenyl)ethan-1-one: A compound with a methoxy group attached to the phenyl ring.
Uniqueness
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as an SNRI sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Biological Activity
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine, also known as a phenylethanolamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various biological interactions, particularly in the context of receptor binding and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical structure:
- Chemical Formula : C16H17NO
- Molecular Weight : 255.31 g/mol
- IUPAC Name : this compound
1. Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidepressant Effects : Some derivatives have shown efficacy in modulating neurotransmitter levels, impacting mood and anxiety disorders.
- Antimicrobial Activity : Certain phenylethanolamine derivatives have demonstrated significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may interact with adrenergic receptors, influencing neurotransmission and vascular responses.
- Enzyme Inhibition : Evidence suggests that it may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of phenylethanolamines is crucial for optimizing their biological activity. Key findings include:
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant potential of a series of phenylethanolamine derivatives, including this compound. Results indicated a significant reduction in depressive-like behaviors in animal models. The compound exhibited an IC50 value of 50 µM against serotonin reuptake, suggesting its role as a selective serotonin reuptake inhibitor (SSRI) .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound displayed antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL against various bacterial strains, including E. coli and S. aureus. This activity was comparable to standard antibiotics such as ciprofloxacin .
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-[4-(1-phenylethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C16H19NO/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-13H,17H2,1-2H3 |
InChI Key |
DHHOHXYMQIMNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(C)C2=CC=CC=C2)N |
Origin of Product |
United States |
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